

An In-Depth Technical Guide to the Biosynthesis of Dicaffeoylquinic Acids in Plants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

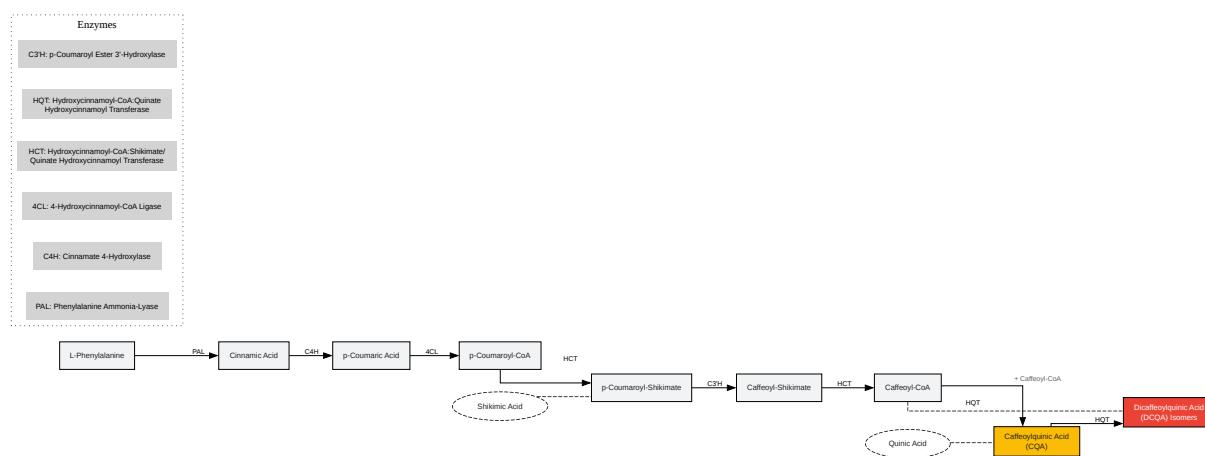
Compound Name: *1,3-Dicaffeoylquinic acid*

Cat. No.: *B160887*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs) are a significant class of polyphenolic compounds, recognized for their wide-ranging therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities.^[1] As interest in these molecules for drug development and nutraceutical applications intensifies, a thorough understanding of their biosynthesis in plants is essential. This technical guide delves into the enzymatic pathways, regulatory mechanisms, and experimental methodologies central to the study of DCQA formation.


The Core Biosynthetic Pathway: From Phenylpropanoids to Dicaffeoylquinic Acids

The synthesis of DCQAs is an extension of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.^{[1][2]} A sequence of enzymatic reactions produces hydroxycinnamoyl-CoA esters, which act as acyl donors for the esterification of quinic acid.^[1] The formation of caffeoylquinic acid (CQA), the direct precursor to DCQAs, is primarily orchestrated by three key enzymes: Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT), Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT), and p-Coumaroyl Ester 3'-Hydroxylase (C3'H).^{[1][3]}

The formation of various DCQA isomers, such as 1,3-diCQA (cynarin), 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, proceeds through the subsequent acylation of a mono-caffeoylquinic acid molecule with a second caffeoyl-CoA molecule.^{[1][4]} This crucial step is also catalyzed by HQT,

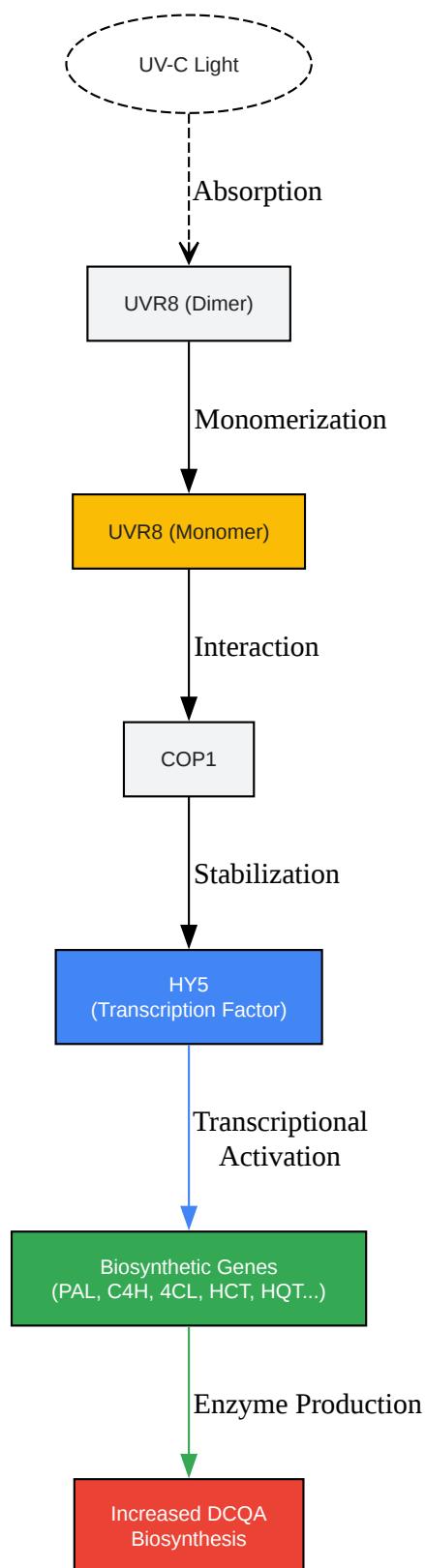
showcasing its dual catalytic function in the synthesis of both mono- and dicaffeoylquinic acids.

[1][5]

[Click to download full resolution via product page](#)

Core biosynthetic pathway of Dicaffeoylquinic Acids (DCQAs).

Quantitative Insights into DCQA Biosynthesis


The production and accumulation of DCQAs vary significantly across different plant species, tissues, and environmental conditions. Globe artichoke (*Cynara cardunculus* var. *scolymus*) and coffee (*Coffea* sp.) are notably rich sources of these compounds.[\[1\]](#) Stress factors, particularly UV-C irradiation, have been demonstrated to significantly induce the biosynthesis of DCQAs.[\[2\]\[6\]](#)

Plant Source	Tissue	DCQA Isomer	Concentration (mg/kg dry weight)	Reference
Globe Artichoke (<i>Cynara cardunculus</i>)	Heads	1,5-di-O- caffeoylequinic acid	3890	[1]
Heads		1,3-di-O- caffeoylequinic acid (Cynarin)	6.12	[1]
Heads		3,4-di-O- caffeoylequinic acid	42.87	[1]
Heads		3,5-di-O- caffeoylequinic acid	486.25	[1]
<i>Saussurea involucrata</i> (Cell Culture)	Cells	1,5- dicaffeoylquinic acid	512.7 mg/L (yield)	[7]
<i>Gynura divaricata</i>	Whole Plant	4,5- Dicaffeoylquinic acid	6840 (6.84 mg/g)	[8]

Regulation of Dicaffeoylquinic Acid Biosynthesis

The biosynthesis of DCQAs is a tightly regulated process, highly responsive to environmental cues.

A. UV Light Signaling: Exposure to UV light, particularly UV-C, is a powerful elicitor of DCQA biosynthesis.^{[2][6]} This response is initiated by the UV-B photoreceptor UVR8.^[1] Upon absorbing UV-B light, the UVR8 homodimer monomerizes and interacts with the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).^[1] This interaction stabilizes the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which then activates the transcription of genes encoding the biosynthetic enzymes, leading to increased DCQA production.^[1]

[Click to download full resolution via product page](#)

UV-C light signaling cascade leading to DCQA biosynthesis.

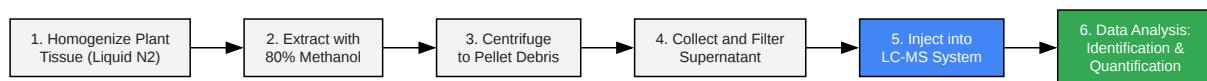
B. Hormonal Regulation: Plant hormones also play a role in regulating the phenylpropanoid pathway. The expression of HCT, a key gene, has been shown to be up-regulated by methyl jasmonate (MeJA), gibberellin (GA3), and salicylic acid (SA), and down-regulated by abscisic acid (ABA) in certain species.[9][10] However, in studies on globe artichoke, MeJA and SA treatments did not show a significant effect on DCQA levels, whereas UV-C did, suggesting the regulatory mechanisms can be species-specific.[2][6]

Experimental Protocols

Robust experimental procedures are critical for the accurate study of DCQA biosynthesis.

Protocol 1: Extraction and LC-MS Analysis of Dicaffeoylquinic Acids

This protocol provides a general method for the extraction and quantification of DCQAs from plant tissues.[1]


Materials:

- Fresh or freeze-dried plant tissue
- Liquid nitrogen
- 80% Methanol
- Centrifuge
- 0.22 μ m syringe filters
- LC-MS system with a C18 column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

- Grind the plant tissue to a fine powder in liquid nitrogen.

- Extract the powder with 80% methanol (e.g., 1:10 w/v ratio) through vortexing and sonication.[1]
- Centrifuge the extract at high speed (e.g., 13,000 rpm) for 10 minutes.[1]
- Collect the supernatant and filter it through a 0.22 μ m syringe filter.[1]
- Inject the filtered extract into the LC-MS system.
- Separate DCQA isomers using a gradient elution with the specified mobile phases.[1]
- Identify and quantify isomers based on retention times and mass spectrometry data compared to authentic standards.[4][11]

[Click to download full resolution via product page](#)

General workflow for the extraction and analysis of DCQAs.

Protocol 2: Enzyme Activity Assay for HCT

This assay measures the activity of Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) by monitoring the formation of p-coumaroyl-shikimate.[1]

Materials:

- Plant protein extract containing HCT
- 100 mM Tris-HCl buffer, pH 7.5
- 1 M Dithiothreitol (DTT)
- p-Coumaroyl-CoA stock solution
- Shikimic acid stock solution

- Acetonitrile
- LC-MS system

Procedure:

- Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 200 μ M p-coumaroyl-CoA, and 5 mM shikimic acid.[[1](#)]
- Initiate the reaction by adding the plant protein extract.
- Incubate at 30°C for a defined period (e.g., 30 minutes).[[1](#)]
- Stop the reaction by adding an equal volume of acetonitrile.[[1](#)]
- Centrifuge the mixture to pellet precipitated protein.
- Analyze the supernatant by LC-MS to detect and quantify the product, p-coumaroyl-shikimate.

Protocol 3: Enzyme Activity Assay for C3'H

This assay measures the hydroxylation of a p-coumaroyl ester to a caffeoyl ester by the cytochrome P450 enzyme p-Coumaroyl Ester 3'-Hydroxylase (C3'H).[[1](#)]

Materials:

- Microsomal fraction containing C3'H
- 100 mM Potassium phosphate buffer, pH 7.4
- NADPH
- p-Coumaroyl-shikimate (substrate)
- Acetonitrile
- LC-MS system

Procedure:

- Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and the microsomal fraction.[1]
- Add the substrate, p-coumaroyl-shikimate.
- Initiate the reaction by adding NADPH.[1]
- Incubate at 30°C for a defined period.
- Stop the reaction by adding an equal volume of acetonitrile.[1]
- Centrifuge the mixture and analyze the supernatant by LC-MS to detect and quantify the product, caffeoyl-shikimate.[1]

Conclusion

The biosynthesis of dicaffeoylquinic acid isomers is a sophisticated process involving a dedicated set of enzymes and a complex signaling network that is responsive to environmental stimuli.[1] A comprehensive understanding of this pathway, from the underlying molecular genetics to the biochemical characterization of the enzymes, is fundamental for leveraging the full therapeutic potential of these valuable natural products. The protocols and data presented herein provide a technical foundation for researchers aiming to explore, quantify, and potentially manipulate the production of DCQAs in plants for pharmaceutical and scientific advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]

- 3. A simplified diagram of enzymes and major products in the synthesis of chlorogenic acid in plants [pfocr.wikipathways.org]
- 4. [benchchem.com](#) [benchchem.com]
- 5. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Regulation of syringin, chlorogenic acid and 1,5-dicaffeoylquinic acid biosynthesis in cell suspension cultures of *Saussurea involucrata*] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [benchchem.com](#) [benchchem.com]
- 9. [mdpi.com](#) [mdpi.com]
- 10. Expression of a Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase 4 Gene from *Zoysia japonica* (ZjHCT4) Causes Excessive Elongation and Lignin Composition Changes in *Agrostis stolonifera* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Biosynthesis of Dicaffeoylquinic Acids in Plants]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160887#biosynthesis-of-dicaffeoylquinic-acids-in-plants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com